molecular formula C19H21N3O3 B11521211 1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one

1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B11521211
M. Wt: 339.4 g/mol
InChI Key: DEUMLKARTVCBEE-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a nitrophenyl group and a phenylpropanone moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one typically involves the reaction of 4-nitrophenylpiperazine with 3-phenylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which can further undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of bacterial infections and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The piperazine ring can interact with receptor sites, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one can be compared with other similar compounds, such as:

    4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: This compound is used as an intermediate in the synthesis of triazole medicines and has similar structural features.

    1-(4-Nitrophenyl)piperazine: This compound is used in the synthesis of various pharmaceuticals and has a similar piperazine ring with a nitrophenyl group.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor and has a similar piperazine ring structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C19H21N3O3/c23-19(11-6-16-4-2-1-3-5-16)21-14-12-20(13-15-21)17-7-9-18(10-8-17)22(24)25/h1-5,7-10H,6,11-15H2

InChI Key

DEUMLKARTVCBEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCC3=CC=CC=C3

Origin of Product

United States

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